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molecular formula C10H21NOS B8339296 N-(2-cyclopropylpropan-2-yl)-2-methylpropane-2-sulfinamide

N-(2-cyclopropylpropan-2-yl)-2-methylpropane-2-sulfinamide

Cat. No. B8339296
M. Wt: 203.35 g/mol
InChI Key: AEQCFRZSGTXDQY-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a stirred solution of (E)-N-(1-cyclopropylethylidene)-2-methylpropane-2-sulfinamide (0.6 g, 3.2 mmol) in 30 mL of toluene at −78° C. was added Me3Al (1.76 mL, 3.5 mmol, 2M in toluene) under nitrogen atmosphere. After stirred 20 minutes at −78° C., MeLi (2.3 mL, 7 mmol, 3M in dimethoxymethane) was added drop-wise and the mixture stirred at −78° C. for 4 hours. The reaction was quenched by adding 2 mL of water. The solvent was removed under reduced pressure and the residue was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of petroleum ether and ethyl acetate (4:1, v/v) to give N-(2-cyclopropylpropan-2-yl)-2-methylpropane-2-sulfinamide (0.18 g, 28%) as a yellow oil. MS: (M+H)+=204.1; 1H NMR (300 MHz, CDCl3): δ 3.03 (brs, 1H), 1.17 (s, 3H), 1.16 (s, 9H), 1.12 (s, 3H), 0.98-0.95 (m, 1H), 0.43-0.29 (m, 4H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1(/[C:4](=[N:6]/[S:7]([C:9]([CH3:12])([CH3:11])[CH3:10])=[O:8])/[CH3:5])[CH2:3][CH2:2]1.[CH3:13][Al](C)C.[Li]C>C1(C)C=CC=CC=1>[CH:1]1([C:4]([NH:6][S:7]([C:9]([CH3:12])([CH3:11])[CH3:10])=[O:8])([CH3:13])[CH3:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C1(CC1)\C(\C)=N\S(=O)C(C)(C)C
Name
Quantity
1.76 mL
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
[Li]C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirred 20 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at −78° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 2 mL of water
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, 200-300 mesh
WASH
Type
WASH
Details
eluting with a mixture of petroleum ether and ethyl acetate (4:1

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CC1)C(C)(C)NS(=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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